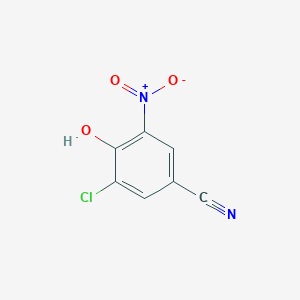
7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one
Vue d'ensemble
Description
“6-Amino-2H-1,4-benzoxazin-3(4H)-one” is a chemical compound with the empirical formula C8H8N2O2 . It has a molecular weight of 164.16 .
Molecular Structure Analysis
The SMILES string for this compound isNc1ccc2OCC(=O)Nc2c1 . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 88-93 °C . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Agricultural Applications
Preparation as an Intermediate for Herbicide Synthesis : 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one is synthesized through hydrogenation and serves as an essential intermediate for the synthesis of the herbicide flumioxazin. Optimal process conditions have been established for efficient production with high yield and purity. This process demonstrates the compound's significance in agricultural chemistry (Y. Hai & Liao Wen-wen, 2006).
Herbicidal Activity Enhancement : The fluorination at specific positions on benzoxazinones, including 7-fluoro-(2H)-1,4-benzoxazin-3(4H)-one, has been shown to significantly enhance phytotoxic activities, making them more effective as herbicides. This demonstrates the compound's potential in the development of new, more efficient herbicide models (F. A. Macias et al., 2006).
Pharmaceutical Research
Anticonvulsant Properties : Research indicates that derivatives of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one, specifically 7-benzylamino derivatives, have shown promising anticonvulsant activities. This highlights its potential in the development of new medications for treating convulsive disorders (Zhongyuan Piao et al., 2008).
Antithrombotic Compounds : Fluorinated derivatives of this compound have been explored for their dual antithrombotic properties, combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities. This suggests its applicability in the development of treatments for thrombosis (M. Ilić, D. Kikelj, & J. Ilaš, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
6-amino-7-fluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMAFJZTZAMNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437992 | |
| Record name | 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
112748-06-8 | |
| Record name | 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

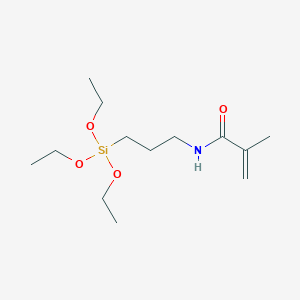
![4-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B169122.png)
![Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B169123.png)
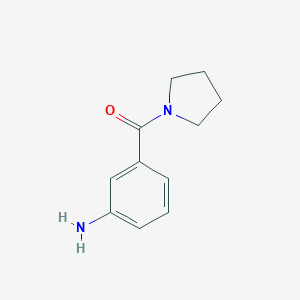

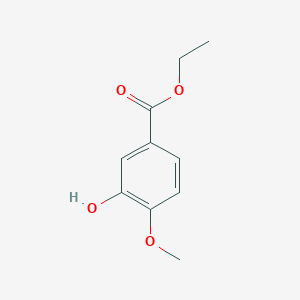
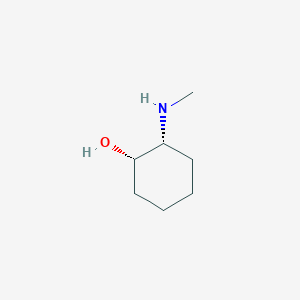


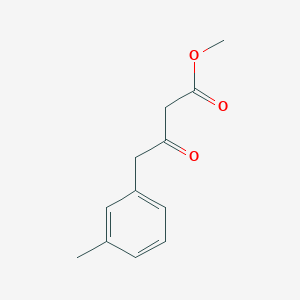
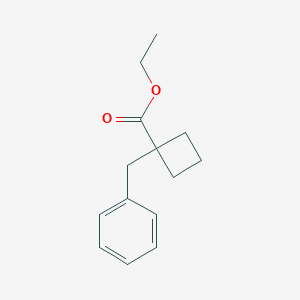
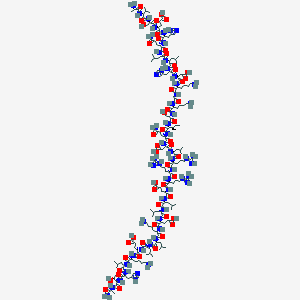
![2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide](/img/structure/B169150.png)
